3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol
Description
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol is a heterocyclic compound featuring a substituted oxolane (tetrahydrofuran) backbone. Its structure includes:
- A 5,5-dimethyloxolan-3-ol core, providing steric bulk and hydrogen-bonding capability.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)-5,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-11)10(12)6-9(2,3)13-7-10/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
RUYRSYHORSNPMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CC(OC1)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol typically involves the reaction of 2-butanone with dimethylamine followed by cyclization to form the oxolane ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, saturated oxolane compounds, and substituted amino derivatives.
Scientific Research Applications
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The table below compares key parameters of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol with structurally related compounds:
Key Observations:
- Chain Length Impact : The butan-2-yl substituent in the target compound increases molecular weight by ~14.03 Da compared to the propan-2-yl analog . This may enhance lipophilicity and alter pharmacokinetic properties.
Reactivity
- The hydroxyl and amino groups in oxolan derivatives enable hydrogen bonding and salt formation, contrasting with sulfur-containing analogs (e.g., selanylimidazopyridines), where selenium mediates redox activity .
Pharmacological and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
